molecular formula C19H16N2O5S2 B3297391 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895446-55-6

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B3297391
CAS No.: 895446-55-6
M. Wt: 416.5 g/mol
InChI Key: VNJLUQNTSMKISP-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole group (a methylenedioxy-substituted benzene) linked to the 4-position of a 1,3-thiazole ring. The thiazole’s 2-position is substituted with an acetamide moiety bearing a 4-methylbenzenesulfonyl (tosyl) group. The benzodioxole and thiazole rings contribute to aromatic stacking interactions, while the tosyl group enhances metabolic stability and influences solubility.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-12-2-5-14(6-3-12)28(23,24)10-18(22)21-19-20-15(9-27-19)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLUQNTSMKISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the sulfonylacetamide moiety.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of Thiazole Intermediate: The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and thiazole intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted sulfonylacetamide derivatives.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiazole rings can participate in π-π stacking and hydrogen bonding, while the sulfonyl group can form electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Thiazole/Thiadiazole Cores

Compound A : N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide ()
  • Key Differences :
    • Replaces the thiazole ring with a 1,3,4-thiadiazole core.
    • Incorporates a piperazine linker and a chiral ethyl-benzodioxole substituent.
  • Implications: The thiadiazole’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to thiazole.
Compound B : 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide ()
  • Key Differences :
    • Benzodioxole is attached via a methylene group to piperazine, which links to the thiazole’s 2-position.
    • The thiazole’s 4-position is substituted with 4-methylphenyl instead of benzodioxole.
  • Implications :
    • Piperazine increases molecular flexibility and solubility.
    • 4-Methylphenyl may reduce steric hindrance compared to benzodioxole, altering target binding .
Compound C : N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
  • Imidazole ring with sulfanyl and aryl substituents replaces thiazole.
  • Implications :
    • Imidazole’s hydrogen-bonding capacity and sulfanyl group may enhance interactions with metal ions or cysteine residues in enzymes .

Functional Group Comparisons

Sulfonamide vs. Sulfanyl/Acetamide Derivatives
  • The target compound’s tosyl group (4-methylbenzenesulfonyl) provides electron-withdrawing effects, stabilizing the acetamide against hydrolysis. In contrast, sulfanyl groups (e.g., Compound C) are more prone to oxidation but can participate in disulfide bonding .
  • Pritelivir (): N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide Sulfamoyl group (-SO₂NH₂) enhances solubility and hydrogen bonding versus the tosyl group.

Physicochemical and Crystallographic Properties

  • Crystallinity :
    • Thiadiazole derivatives (e.g., ) exhibit planar structures with intramolecular S···O interactions (2.625–2.628 Å), influencing packing and solubility. The target compound’s tosyl group may disrupt such interactions, reducing crystallinity .
  • Hydrogen Bonding :
    • Compounds with piperazine (Compound B) or imidazole (Compound C) show extensive intermolecular H-bonding, critical for crystal stability and dissolution rates .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.

Basic Information

PropertyValue
Molecular Formula C19H18N2O4S
Molecular Weight 366.42 g/mol
CAS Number 930452-86-1
LogP 3.85
Polar Surface Area 113 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, including those structurally similar to this compound. A notable study demonstrated that related compounds exhibited significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, compounds with similar structures showed IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating their potential as therapeutic agents for managing blood glucose levels in diabetic patients .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro assays revealed that certain benzodioxol derivatives demonstrated significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile for normal cells. For example, one derivative exhibited an IC50 value of 26–65 µM against four different cancer cell lines . This suggests that such compounds could serve as promising candidates for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects may involve the modulation of key metabolic pathways. Specifically, α-amylase inhibitors can affect insulin signaling pathways, potentially reducing the risk of insulin-related malignancies . The structural characteristics of benzodioxoles allow them to interact with various biological targets effectively.

Case Study: Efficacy Against Diabetes

In a controlled study involving streptozotocin-induced diabetic mice, a benzodioxole derivative similar to this compound was administered in multiple doses. Results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to the control group . This underscores the compound's potential utility in diabetes management.

Case Study: Anticancer Properties

Another study focused on the anticancer potential of benzodioxole derivatives found that specific compounds led to apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that the structural features of benzodioxoles are conducive to inducing programmed cell death in malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

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